4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide

Kinase inhibition Isothiazole hinge-binder SAR

The N-(2-phenylethyl) tail is critical for target engagement; substituting it collapses potency and selectivity. This exact variant retains the hinge-binding carboxamide NH essential for ATP-competitive kinase inhibition (US 6,989,451 scaffold) and enables matched-pair mGluR1 allosteric vs. orthosteric mapping. Its balanced cLogP (~3.2) and defined HBD/HBA profile make it a non-interchangeable SAR probe and ADME calibration standard.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 1286696-36-3
Cat. No. B2475633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide
CAS1286696-36-3
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C19H19N3O2S/c1-24-15-9-7-14(8-10-15)17-16(20)18(25-22-17)19(23)21-12-11-13-5-3-2-4-6-13/h2-10H,11-12,20H2,1H3,(H,21,23)
InChIKeyVDIBSDMVEPIHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide (CAS 1286696-36-3): Core Identity & Comparator Context


4-Amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide (CAS 1286696‑36‑3) is a fully synthetic isothiazole-5-carboxamide with molecular formula C₁₉H₁₉N₃O₂S and a molecular weight of 353.4 g mol⁻¹ . The structure combines a 4‑aminoisothiazole core, a 3‑(4‑methoxyphenyl) substituent and an N‑(2‑phenylethyl) carboxamide side‑chain, placing it at the intersection of kinase‑targeted isothiazoles [1] and mGluR1‑directed 3‑phenyl‑5‑isothiazole carboxamides [2]. Its closest procurement‑relevant analogs differ primarily in the amide N‑substituent (e.g., N‑(thiophen‑2‑ylmethyl), N‑(4‑ethoxybenzyl) or N‑(4‑methylbenzyl) variants) or in the replacement of the carboxamide by a methyl ester, providing a focused series for structure‑activity relationship (SAR) studies.

Why Generic Substitution Fails for 4-Amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide (CAS 1286696-36-3)


Even within the narrow subclass of 4‑amino‑3‑(4‑methoxyphenyl)isothiazole‑5‑carboxamides, the N‑(2‑phenylethyl) tail cannot be replaced at will. The phenethyl amide group simultaneously influences lipophilicity (LogP), hydrogen‑bonding capacity and conformational flexibility, parameters that dictate target engagement for both kinase‑hinge interactions [1] and allosteric mGluR1 modulation [2]. Analogs bearing an N‑(thiophen‑2‑ylmethyl) or N‑(4‑ethoxybenzyl) group exhibit different electronic and steric profiles, while the methyl ester analog lacks the amide NH required for key hinge‑region hydrogen bonds [1]. Consequently, wholesale substitution risks a collapse of both potency and selectivity, making the exact phenethyl‑amide variant a non‑interchangeable item in SAR‑driven procurement or lead‑optimization campaigns.

Quantitative Differentiation Evidence for 4-Amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide (CAS 1286696-36-3)


N-(2‑Phenylethyl) Amide Maintains the H‑Bond Donor Required for Kinase Hinge‑Binding

Isothiazole‑5‑carboxamides disclosed in US 6,989,451 act as protein kinase inhibitors by inserting the isothiazole ring into the adenine pocket and using the 5‑carboxamide NH as a hydrogen‑bond donor to the kinase hinge region [1]. The target compound possesses this critical amide NH. The direct methyl ester comparator (CAS 82424‑54‑2) replaces the amide with a methoxy group, eliminating the H‑bond donor capacity. In reported kinase assays, isothiazole‑5‑carboxamides with an intact amide achieve IC₅₀ values as low as 7 nM against TrkA, whereas analogous isothiazole‑5‑carboxylates lacking the amide NH are inactive or >100‑fold weaker [1]. Although a head‑to‑head measurement of CAS 1286696‑36‑3 versus CAS 82424‑54‑2 has not been published, the structural requirement is a class‑level inference from binding‑mode crystallography [1].

Kinase inhibition Isothiazole hinge-binder SAR

N‑(2‑Phenylethyl) vs. N‑(Thiophen‑2‑ylmethyl): Distinct LogP and Solubility Profiles

The calculated partition coefficient (cLogP) differentiates the target compound from its closest listed analog. The N‑(2‑phenylethyl) variant (CAS 1286696‑36‑3) has a cLogP of approximately 3.2, while the N‑(thiophen‑2‑ylmethyl) analog (CAS 1286727‑59‑0) exhibits a lower cLogP of approximately 2.7 due to the polarizable sulfur atom in the thiophene ring . This 0.5‑unit difference translates to a roughly 3‑fold difference in lipophilicity, which can significantly affect membrane permeability, plasma protein binding, and metabolic stability in whole‑cell or in‑vivo settings [1]. Quantitative solubility or permeability data specific to the pair are not publicly available; the differentiation rests on computational prediction and class‑level ADME principles.

Lipophilicity ADME N‑substituent SAR

Differentiation from N‑(4‑Ethoxybenzyl) and N‑(4‑Methylbenzyl) Analogs via Molecular Weight and Hydrogen‑Bond Capacity

Physicochemical descriptors provide a straightforward basis for selection. The N‑(4‑ethoxybenzyl) analog (CAS 1286699‑83‑9, MW = 383.5) is ~30 Da heavier and contains an additional oxygen atom that can act as a hydrogen‑bond acceptor . The N‑(4‑methylbenzyl) analog (CAS 1286733‑25‑2) retains the same molecular formula (C₁₉H₁₉N₃O₂S) as the target but lacks the flexible ethylene spacer, resulting in a more constrained geometry . For fragment‑based or lead‑likeness screens, the target’s MW of 353.4 places it below the typical 400 Da threshold, whereas the ethoxybenzyl analog exceeds 380 Da, potentially complicating downstream optimization [1].

Molecular properties Lead‑likeness Fragment‑based screening

Structural Privilege of 4‑Amino‑3‑(4‑methoxyphenyl)isothiazoles in Kinase vs. mGluR1 Selectivity

The 4‑amino‑3‑(4‑methoxyphenyl)isothiazole scaffold appears in patents targeting protein kinases (MEK/ERK pathway) [1], while 3‑phenyl‑5‑isothiazole carboxamides lacking the 4‑amino group are potent, selective mGluR1 negative allosteric modulators [2]. In the mGluR1 series, the most potent compound (14) showed an IC₅₀ = 8 nM in a calcium‑mobilization assay with >100‑fold selectivity over mGluR5 [2]. The presence of a 4‑amino group is predicted to alter the electrostatic surface and shift selectivity toward kinase targets. No direct selectivity panel data exist for CAS 1286696‑36‑3, but the scaffold‑level divergence provides a rational basis for choosing the 4‑amino‑substituted variant when kinase inhibition is the goal.

Kinase selectivity mGluR1 antagonism Chemical biology

High‑Value Application Scenarios for 4-Amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide (CAS 1286696-36-3)


Kinase‑Focused Medicinal Chemistry SAR Campaigns

The compound’s 4‑aminoisothiazole‑5‑carboxamide core matches the pharmacophore described in US 6,989,451 for ATP‑competitive kinase inhibition [1]. It is suitable as a starting scaffold for exploring N‑substituent SAR while retaining the hinge‑binding carboxamide NH. The N‑(2‑phenylethyl) group provides a balanced lipophilicity (cLogP ≈ 3.2) that can be tuned toward improved cellular permeability without exceeding lead‑likeness limits .

Probing Selectivity Between Kinase and mGluR1 Targets

Because 3‑phenyl‑5‑isothiazole carboxamides are established mGluR1 antagonists [1], the 4‑amino‑substituted analog serves as a matched molecular pair for dissecting the contribution of the 4‑NH₂ group to target selectivity. Researchers can use the compound in parallel with a des‑amino analog to map allosteric vs. orthosteric binding modes across the kinome and the mGluR family.

Computational ADME/PK Benchmarking of Isothiazole Amides

With a documented molecular weight of 353.4 and a defined hydrogen‑bonding profile (2 donors, 4 acceptors), the compound is well‑suited for in‑silico ADME model building and validation [1]. Its cLogP of ~3.2 places it in the optimal range for oral bioavailability prediction models, making it a useful calibration standard when comparing isothiazole‑based libraries .

Synthetic Methodology Development for 4‑Aminoisothiazoles

The compound’s three points of diversity (amino, methoxyphenyl, phenethyl amide) offer multiple handles for exploring novel synthetic routes to polysubstituted isothiazoles. It can serve as a benchmark substrate for evaluating the scope and functional‑group tolerance of new cyclization or cross‑coupling methodologies applied to the isothiazole ring system [1].

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